molecular formula C18H26N2O3 B6005428 3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone

3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone

Cat. No. B6005428
M. Wt: 318.4 g/mol
InChI Key: IMNQWCOZLJEMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone, also known as U-47700, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has recently gained popularity as a recreational drug due to its potent analgesic effects and ease of accessibility. However, its use has been associated with several adverse effects, including addiction, respiratory depression, and death. Despite its potential for abuse, U-47700 has also been studied for its potential therapeutic applications.

Mechanism of Action

3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which is involved in the modulation of pain perception. This compound's binding to these receptors leads to the activation of downstream signaling pathways, resulting in the inhibition of neurotransmitter release and the modulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It has also been shown to produce effects on the cardiovascular system, including decreased blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone has several advantages for use in laboratory experiments, including its potent analgesic effects and its ability to activate the mu-opioid receptor. However, its potential for abuse and associated adverse effects, including respiratory depression and death, limit its use in laboratory settings.

Future Directions

Future research on 3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone should focus on its potential therapeutic applications, including as an analgesic and anesthetic agent. Additionally, further studies should investigate its potential as a treatment for opioid addiction. However, the potential for abuse and associated adverse effects should be carefully considered in any future research.

Synthesis Methods

3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone can be synthesized through several methods, including the reaction of 4-chlorobutyryl chloride and 4-morpholinobutanamine in the presence of a base, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 3,4-dichlorophenylacetonitrile with N,N-dimethylaminoethyl chloride, followed by reduction with lithium aluminum hydride.

Scientific Research Applications

3-hydroxy-3-(4-morpholinylmethyl)-1-(2-phenylethyl)-2-piperidinone has been studied for its potential therapeutic applications, including as an analgesic and anesthetic agent. It has been shown to be effective in relieving pain in animal models, and its analgesic effects have been compared to those of morphine. Additionally, this compound has been studied as a potential treatment for opioid addiction due to its ability to activate the mu-opioid receptor.

properties

IUPAC Name

3-hydroxy-3-(morpholin-4-ylmethyl)-1-(2-phenylethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-17-18(22,15-19-11-13-23-14-12-19)8-4-9-20(17)10-7-16-5-2-1-3-6-16/h1-3,5-6,22H,4,7-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNQWCOZLJEMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CCC2=CC=CC=C2)(CN3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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